N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide
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Overview
Description
N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide is a compound known for its potential antitumor properties. It is an acridine derivative that has shown high activity against solid tumors in preclinical studies . This compound is of significant interest in the field of medicinal chemistry due to its dual mode of action involving topoisomerases I and II .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide involves several steps. One common method includes the cyclization of a precursor compound in the presence of a Lewis acid in an organic solvent . The process can be summarized as follows:
Cyclization: A compound of formula (II) is cyclized using a Lewis acid in an organic solvent to obtain a compound of formula (III).
Amidation: The compound of formula (III) is treated with a primary alkylamine to form the desired acridine carboxamide.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can modify the acridine ring or the amino groups.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the parent compound, such as N-oxide derivatives, reduced acridine compounds, and substituted acridine derivatives .
Scientific Research Applications
N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of acridine derivatives in various chemical reactions.
Medicine: It is being investigated as a potential antitumor agent due to its cytotoxic effects on cancer cells.
Mechanism of Action
The mechanism of action of N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide involves its interaction with DNA. The compound intercalates into the DNA strands, disrupting the normal function of topoisomerases I and II. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death . The dual inhibition of topoisomerases I and II is a unique feature that enhances its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Amsacrine: Another acridine derivative with antitumor properties.
Idarubicin: An anthracycline antibiotic used in cancer treatment.
Daunorubicin: Similar to idarubicin, used in chemotherapy.
Paclitaxel: A well-known anticancer drug that stabilizes microtubules.
Uniqueness
N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide is unique due to its dual inhibition of topoisomerases I and II, which is not commonly observed in other similar compounds. This dual mode of action makes it a promising candidate for overcoming multidrug resistance in cancer therapy .
Properties
CAS No. |
89459-42-7 |
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Molecular Formula |
C19H22N4O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-9-(methylamino)acridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O/c1-20-17-13-7-4-5-10-16(13)22-18-14(17)8-6-9-15(18)19(24)21-11-12-23(2)3/h4-10H,11-12H2,1-3H3,(H,20,22)(H,21,24) |
InChI Key |
CBVKULYLFMNGTC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=CC=C(C2=NC3=CC=CC=C31)C(=O)NCCN(C)C |
Origin of Product |
United States |
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